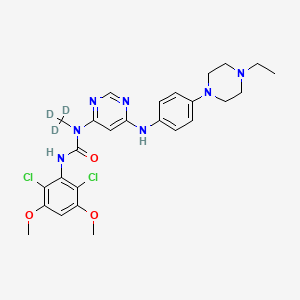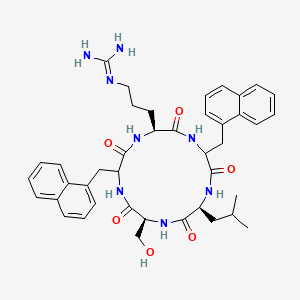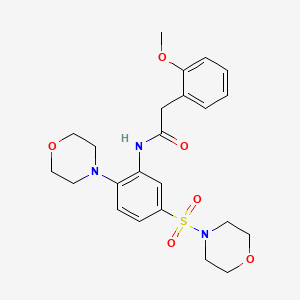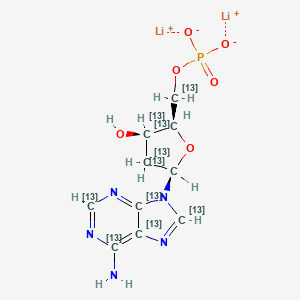
2-Isopropyl-5-methylpyrazine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylpyrazine-d3, also known as 2-Methyl-5-(1-methylethyl)pyrazine-d3, is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium. This modification is often used to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylpyrazine-d3 involves the deuteration of 2-Isopropyl-5-methylpyrazineThe reaction conditions often require elevated temperatures and pressures to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylpyrazine-d3 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to track the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylpyrazine-d3 involves its incorporation into molecules as a stable isotope. The presence of deuterium can alter the pharmacokinetic and metabolic profiles of these molecules, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-5-methylpyrazine: The non-deuterated form of the compound.
2-Methyl-5-isopropylpyrazine: Another isomer with similar properties.
5-Isopropyl-2-methylpyrazine: A structural isomer with different substitution patterns.
Uniqueness
The uniqueness of 2-Isopropyl-5-methylpyrazine-d3 lies in its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other research applications .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
139.21 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3/i3D3 |
Clave InChI |
PGTQKVQDZHXLOP-HPRDVNIFSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN=C(C=N1)C(C)C |
SMILES canónico |
CC1=CN=C(C=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)







